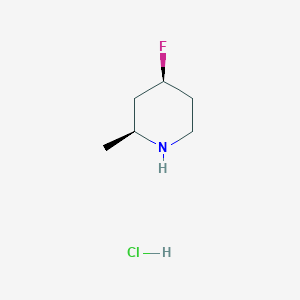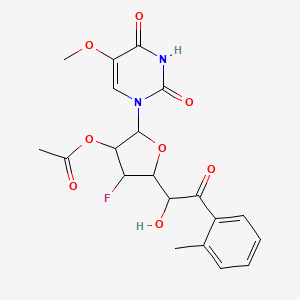
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is an organic compound with the molecular formula C10H12O2S It is a derivative of benzaldehyde, characterized by the presence of methoxy, methyl, and methylthio substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- typically involves the functionalization of a benzaldehyde derivative. One common method includes the methylation of 2-hydroxy-4-methyl-5-(methylthio)benzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
Nitration: of a suitable benzene derivative.
Reduction: of the nitro group to an amine.
Diazotization: followed by to introduce the methoxy and methylthio groups.
Formylation: to introduce the aldehyde group.
Types of Reactions:
Oxidation: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methylthio groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 2-methoxy-4-methyl-5-(methylthio)benzoic acid.
Reduction: 2-methoxy-4-methyl-5-(methylthio)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a starting material for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
- Employed in the synthesis of dyes and pigments.
作用機序
The mechanism by which Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- exerts its effects is largely dependent on its interaction with biological molecules. The methoxy and methylthio groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
類似化合物との比較
Benzaldehyde, 2-methoxy-4-methyl-: Lacks the methylthio group, which may result in different reactivity and biological activity.
Benzaldehyde, 2-hydroxy-4-methyl-5-(methylthio)-: The presence of a hydroxyl group instead of a methoxy group can significantly alter its chemical properties and applications.
Benzaldehyde, 2-methoxy-5-methyl-: The position of the methyl group is different, which can affect the compound’s reactivity and interaction with other molecules.
Uniqueness: Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)- is unique due to the combined presence of methoxy, methyl, and methylthio groups, which confer distinct electronic and steric properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
This detailed overview provides a comprehensive understanding of Benzaldehyde, 2-methoxy-4-methyl-5-(methylthio)-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
22583-05-7 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC名 |
2-methoxy-4-methyl-5-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C10H12O2S/c1-7-4-9(12-2)8(6-11)5-10(7)13-3/h4-6H,1-3H3 |
InChIキー |
HVQBDPAGFBTQCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1SC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)
![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)


